Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile Relative to N-Substituted Indole-2-Carboxamide Comparators
CAS 649715-29-7 possesses 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), with 7 rotatable bonds, derived from its primary amine, primary amide, and indole carboxamide groups . In contrast, simpler indole-2-carboxamide comparators that lack the 4-aminobutyl or 2-amino-2-oxoethyl moieties—such as N-phenyl-1H-indole-2-carboxamide (HBD = 1, HBA = 2, rotatable bonds = 2) or N-benzyl-1H-indole-2-carboxamide (HBD = 1, HBA = 2, rotatable bonds = 3)—exhibit substantially different hydrogen bonding and conformational flexibility profiles [1]. This divergence directly impacts aqueous solubility, permeability, and target binding pharmacophore compatibility, making generic substitution unreliable in any assay where these parameters influence the readout.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count / Hydrogen Bond Acceptor (HBA) Count / Rotatable Bond Count |
|---|---|
| Target Compound Data | HBD = 3, HBA = 3, Rotatable Bonds = 7 |
| Comparator Or Baseline | N-Phenyl-1H-indole-2-carboxamide: HBD = 1, HBA = 2, Rotatable Bonds = 2; N-Benzyl-1H-indole-2-carboxamide: HBD = 1, HBA = 2, Rotatable Bonds = 3 |
| Quantified Difference | 2 additional HBD, 1 additional HBA, and 4-5 additional rotatable bonds versus comparators |
| Conditions | Calculated physicochemical descriptors based on 2D molecular structure (Chem960, PubChem). No experimental solubility or permeability data available for the target compound. |
Why This Matters
For researchers designing enzyme inhibition or receptor binding assays, differences in HBD/HBA count and flexibility directly influence compound solubility, membrane permeability, and the entropic cost of binding—parameters that cannot be matched by simpler indole-2-carboxamide analogs.
- [1] PubChem. N-Phenyl-1H-indole-2-carboxamide (CID structure search). HBD = 1, HBA = 2, Rotatable Bonds = 2. N-Benzyl-1H-indole-2-carboxamide. HBD = 1, HBA = 2, Rotatable Bonds = 3. Computed property values. View Source
